molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

Cericlamine

Cat. No. B054518
M. Wt: 262.17 g/mol
InChI Key: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cericlamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cerium-based metal-organic frameworks (MOFs) and has been synthesized using various methods.

Scientific Research Applications

Cericlamine has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. In the field of catalysis, cericlamine has shown promising results as a catalyst for the synthesis of organic compounds. In gas storage, cericlamine has been used as a potential candidate for the storage of hydrogen and methane. In drug delivery, cericlamine has shown potential as a carrier for the targeted delivery of drugs to specific tissues.

Mechanism Of Action

The mechanism of action of cericlamine is not fully understood. However, it is believed that cericlamine interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the modulation of cellular processes, including gene expression, protein synthesis, and cell differentiation.

Biochemical And Physiological Effects

Cericlamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cericlamine can inhibit the growth of cancer cells and induce apoptosis. Additionally, cericlamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of cericlamine is its high stability, making it an ideal candidate for use in various laboratory experiments. Additionally, cericlamine has shown good biocompatibility, making it a potential candidate for use in biomedical applications. However, one of the main limitations of cericlamine is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of cericlamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of cericlamine. Another direction is the investigation of the potential therapeutic applications of cericlamine in various diseases, including cancer and inflammatory diseases. Additionally, the use of cericlamine as a carrier for the delivery of drugs to specific tissues is an area of research that has significant potential.

properties

CAS RN

112922-55-1

Product Name

Cericlamine

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

InChI Key

FWYRGHMKHZXXQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

synonyms

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
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Synthesis routes and methods II

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and formic acid to obtain a (+/-)3-(3,4-dichlorophenyl)-2-dimethyl-amino-2-methylpropionic acid ester(II) ##STR10## in which R is lower alkyl, then iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) ##STR11## and in making the addition salt with hydrochloric acid.
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lower alkyl
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Synthesis routes and methods III

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
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lower alkyl
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Synthesis routes and methods IV

Procedure details

Process according to claim 1 or 4 in which 1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
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1.7 (± 0.05) mol
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1 mol
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lithium aluminium hydride tetrahydrofuran
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Synthesis routes and methods V

Procedure details

1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
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lithium aluminium hydride tetrahydrofuran
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